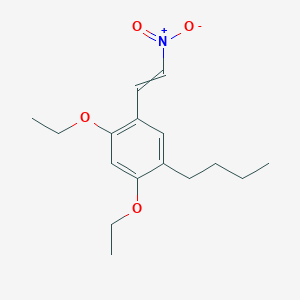
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a butyl group, two ethoxy groups, and a nitroethenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the butyl and ethoxy groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and butyl groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the butyl and nitroethenyl groups.
1,2-Diethoxy-4-nitrobenzene: Similar structure but lacks the butyl group.
1-Butyl-2,4-dimethoxy-5-nitrobenzene: Similar structure but lacks the nitroethenyl group.
Uniqueness
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is unique due to the presence of both ethoxy and nitroethenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90547-14-1 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-4-7-8-13-11-14(9-10-17(18)19)16(21-6-3)12-15(13)20-5-2/h9-12H,4-8H2,1-3H3 |
InChI Key |
RJBPLCXHTGEXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1OCC)OCC)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















